4-(N-méthyl-9,10-dioxo-9,10-dihydroanthracène-2-sulfonamido)butanoate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

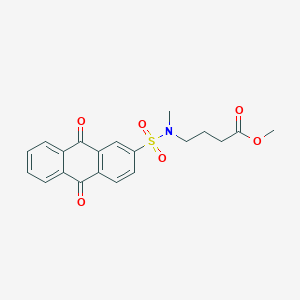

Methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate is a complex organic compound that features a sulfonamide group attached to an anthracene derivative

Applications De Recherche Scientifique

Chemistry

In chemistry, methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a drug candidate. The sulfonamide group is known for its antibacterial properties, and the anthracene moiety could contribute to the compound’s ability to intercalate with DNA, making it a potential anticancer agent.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or dyes. Its unique electronic properties make it a candidate for use in electronic devices or as a component in photovoltaic cells.

Mécanisme D'action

Target of Action

It’s known that anthraquinone derivatives, which this compound is a part of, often interact with various enzymes and receptors in the body .

Mode of Action

The compound possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . This suggests that it may interact with its targets by forming cyclometallated complexes . The Lewis-basic directing group coordinates the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized .

Biochemical Pathways

Anthraquinone derivatives are known to influence a variety of biochemical pathways, often related to cellular metabolism and signal transduction .

Result of Action

Anthraquinone derivatives are often associated with a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate typically involves multiple steps:

-

Formation of the Anthracene Derivative: : The starting material, 9,10-dihydroanthracene, is oxidized to form 9,10-dioxo-9,10-dihydroanthracene. This oxidation can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

-

Sulfonation: : The 9,10-dioxo-9,10-dihydroanthracene is then sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.

-

Amidation: : The sulfonyl chloride intermediate is reacted with N-methylamine to form the sulfonamide.

-

Esterification: : Finally, the sulfonamide is reacted with methyl 4-bromobutanoate under basic conditions to form the desired product, methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the efficient handling of reagents and intermediates, as well as the purification of the final product using techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The anthracene moiety can undergo further oxidation, potentially forming quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives, which may have different properties and applications.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinones or other oxidized anthracene derivatives.

Reduction: Dihydro derivatives of the original compound.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide: Lacks the butanoate ester group.

9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid: Lacks the N-methyl group and the butanoate ester.

Uniqueness

Methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate is unique due to the combination of its anthracene core, sulfonamide group, and butanoate ester. This combination imparts specific chemical properties and potential biological activities that are distinct from its analogs.

This detailed overview should provide a comprehensive understanding of methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate, covering its synthesis, reactions, applications, and more

Activité Biologique

Methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate is a synthetic compound derived from anthracene derivatives. Its structure features a sulfonamide moiety which is known for its biological activity, particularly in medicinal chemistry. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The chemical formula for methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate can be represented as follows:

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonamide group is particularly significant as it can form hydrogen bonds and coordinate with metal ions, enhancing its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds similar to methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate exhibit notable antimicrobial properties. For instance, derivatives of anthracene have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Targeted Bacteria |

|---|---|---|---|

| Compound A | 0.015 | 0.030 | Staphylococcus aureus |

| Compound B | 0.004 | 0.008 | Escherichia coli |

| Methyl 4-(N-methyl...) | TBD | TBD | TBD |

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values suggest that the compound may possess similar or enhanced efficacy compared to established antibiotics like ampicillin .

Anticancer Activity

Anthracene derivatives have been studied for their anticancer properties. The dioxo structure may contribute to the compound's ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA intercalation.

Case Study : A study involving anthracene derivatives demonstrated that compounds with similar structural features exhibited cytotoxic effects on various cancer cell lines, leading to significant cell death at concentrations as low as 1 µM .

Research Findings

Recent studies have focused on the synthesis and characterization of methyl 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoate. Techniques such as NMR spectroscopy and mass spectrometry have been utilized to confirm the structure and purity of the synthesized compound.

Table of Characterization Data :

| Technique | Result |

|---|---|

| NMR (1H) | δ (ppm): 3.91 (s), 4.62 (s), 7.21-7.74 (aromatic protons) |

| Mass Spectrometry | Confirmed molecular weight: 363 g/mol |

Propriétés

IUPAC Name |

methyl 4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6S/c1-21(11-5-8-18(22)27-2)28(25,26)13-9-10-16-17(12-13)20(24)15-7-4-3-6-14(15)19(16)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPLDYNOUUVXGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)OC)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.